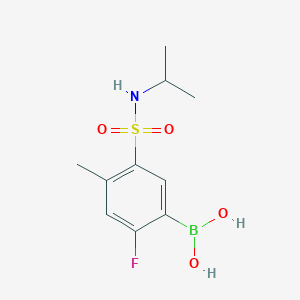
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its unique structure, which includes a fluorine atom, an isopropylsulfamoyl group, and a methyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the intermediate (2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic ester. This intermediate is then hydrolyzed to yield the desired boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The fluorine atom and the isopropylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and catalysts.
Mecanismo De Acción
The mechanism by which (2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom and the isopropylsulfamoyl group can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the fluorine, isopropylsulfamoyl, and methyl groups, making it less versatile in certain applications.
(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid: Similar structure but differs in the position of the fluorine atom and the absence of the methyl group.
(2-chloro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the isopropylsulfamoyl group provides additional steric and electronic effects.
Propiedades
Fórmula molecular |
C10H15BFNO4S |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
[2-fluoro-4-methyl-5-(propan-2-ylsulfamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BFNO4S/c1-6(2)13-18(16,17)10-5-8(11(14)15)9(12)4-7(10)3/h4-6,13-15H,1-3H3 |
Clave InChI |
TYEZXECSMADOIM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)

![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)

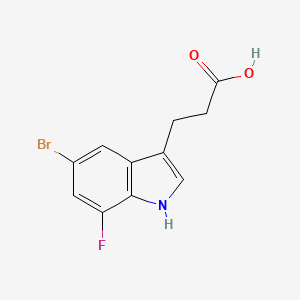
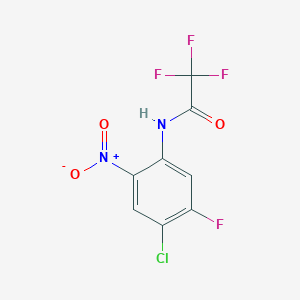
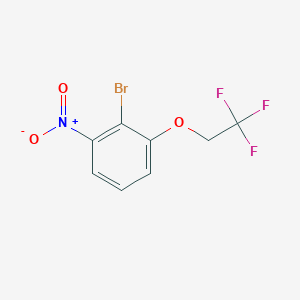
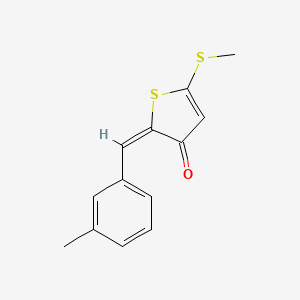
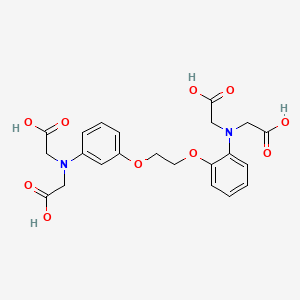
![Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate](/img/structure/B15340558.png)
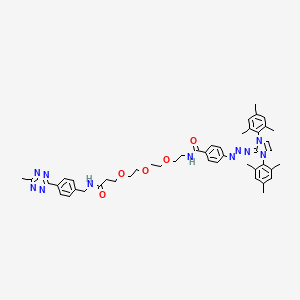

![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)

